Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid
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Overview
Description
Exo-8-oxabicyclo[321]octane-3-acetic acid is a bicyclic compound featuring an oxabicyclo[321]octane core This structure is notable for its rigidity and the presence of an oxygen atom within the bicyclic framework, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-8-oxabicyclo[3.2.1]octane-3-acetic acid typically involves the construction of the bicyclic core followed by functionalization to introduce the acetic acid moiety. One common approach is the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers . This method allows for the efficient construction of the oxabicyclo[3.2.1]octane scaffold with a wide substrate scope.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The scalability of the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization method suggests it could be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions: Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The presence of the oxygen atom in the bicyclic core makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield alcohols or other reduced forms.
Scientific Research Applications
Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which exo-8-oxabicyclo[3.2.1]octane-3-acetic acid exerts its effects involves its interaction with molecular targets through its functional groups. The rigid bicyclic structure allows for specific binding interactions, which can influence biological pathways. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares the bicyclic core but contains a nitrogen atom instead of oxygen.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a similar core structure but different functional groups.
Uniqueness: Exo-8-oxabicyclo[321]octane-3-acetic acid is unique due to the presence of the acetic acid moiety and the oxygen atom in the bicyclic core
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-[(1R,5S)-8-oxabicyclo[3.2.1]octan-3-yl]acetic acid |
InChI |
InChI=1S/C9H14O3/c10-9(11)5-6-3-7-1-2-8(4-6)12-7/h6-8H,1-5H2,(H,10,11)/t6?,7-,8+ |
InChI Key |
RQDYJUMHTIAJPD-IEESLHIDSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1O2)CC(=O)O |
Canonical SMILES |
C1CC2CC(CC1O2)CC(=O)O |
Origin of Product |
United States |
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